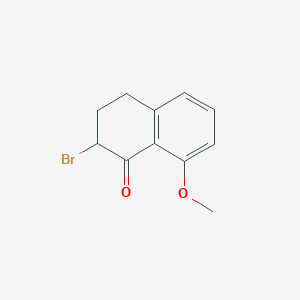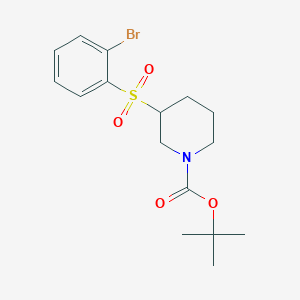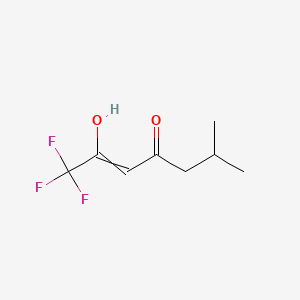
2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a methoxy-substituted naphthalenone precursor. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a solvent such as dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-naphthol: Similar structure but lacks the methoxy group.
8-Methoxy-1-naphthaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but lacks the methoxy group.
Uniqueness
2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents may offer distinct advantages in synthetic chemistry and drug design.
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
2-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11BrO2/c1-14-9-4-2-3-7-5-6-8(12)11(13)10(7)9/h2-4,8H,5-6H2,1H3 |
Clé InChI |
UCPIHPMNHHBBHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C(CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B12449108.png)

![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)
![(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)



![N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)
![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)
![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)

![5-[(4-Bromophenyl)amino]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12449168.png)
